
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a vinyl group, and an ethyl ester functional group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Vinylation: The vinyl group can be introduced via a Heck reaction, where the pyrazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the chlorophenyl group.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, as an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Chlorophenyl)-3-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chlorophenyl group and the vinyl group on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
特性
CAS番号 |
786727-23-9 |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC名 |
ethyl 1-(4-chlorophenyl)-5-ethenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-13-12(14(18)19-4-2)9-16-17(13)11-7-5-10(15)6-8-11/h3,5-9H,1,4H2,2H3 |
InChIキー |
ZOEKKTRLIYWVGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
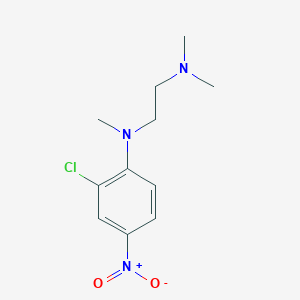
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
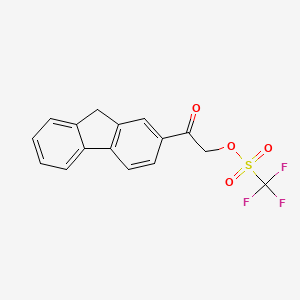
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
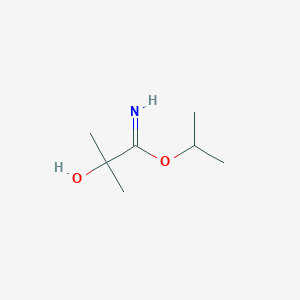
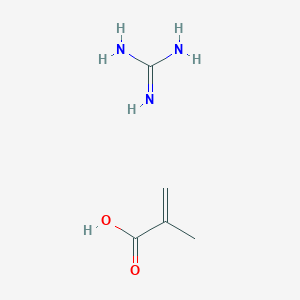
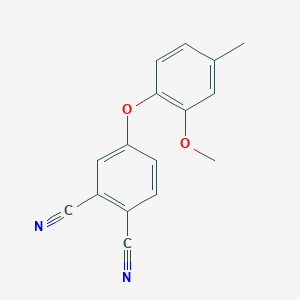
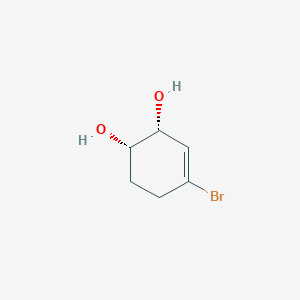
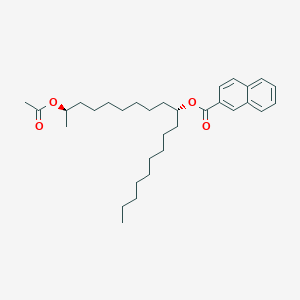
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
